[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate
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Overview
Description
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a cyano group, a cyclopropyl group, a carbamoyl group, and a benzoxazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Acetate Group: The benzoxazole intermediate is then reacted with bromoacetic acid to introduce the acetate group.
Formation of the Carbamoyl Group: The intermediate is further reacted with isocyanate to form the carbamoyl group.
Addition of the Cyano and Cyclopropyl Groups: Finally, the cyano and cyclopropyl groups are introduced through a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate can be compared with similar compounds such as:
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzothiazol-3-yl)acetate: Similar structure but with a benzothiazole moiety instead of benzoxazole.
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzimidazol-3-yl)acetate: Contains a benzimidazole moiety, offering different chemical properties.
Properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-(1,2-benzoxazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-17(10-18,11-6-7-11)19-15(21)9-23-16(22)8-13-12-4-2-3-5-14(12)24-20-13/h2-5,11H,6-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVNUIDPYAZICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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